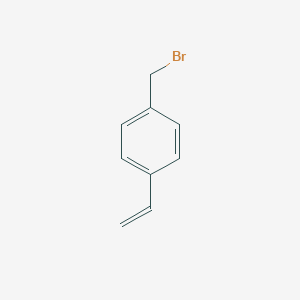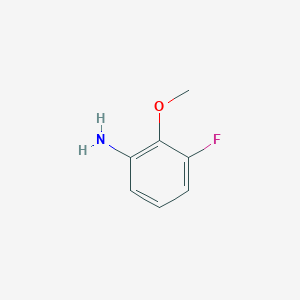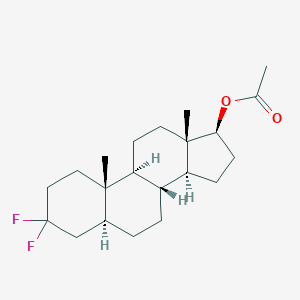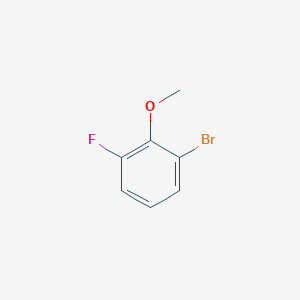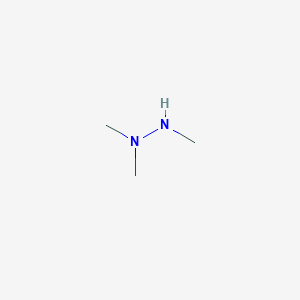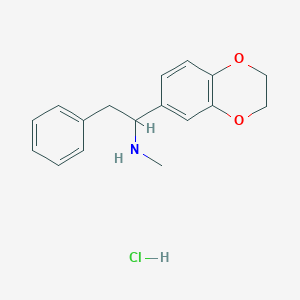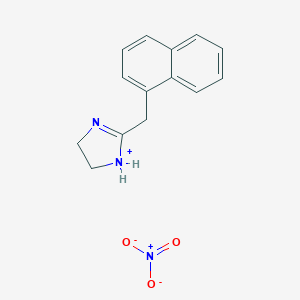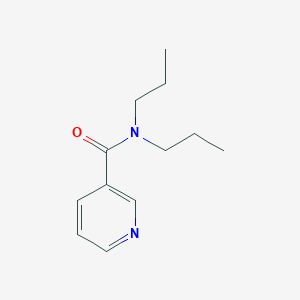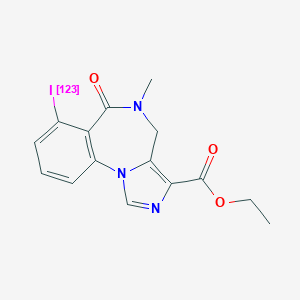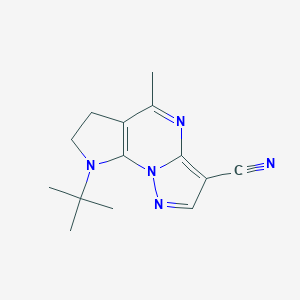
8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile
概述
描述
8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.
作用机制
8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile inhibits the activity of several kinases involved in the regulation of immune cell function and cytokine production, including BTK, ITK, and JAK3. BTK is a key mediator of B-cell receptor signaling, and its inhibition by 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile leads to the suppression of B-cell activation and proliferation. ITK is a T-cell-specific kinase that plays a role in T-cell receptor signaling, and its inhibition by 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile leads to the suppression of T-cell activation and cytokine production. JAK3 is a cytokine receptor-associated kinase that plays a role in the signaling of several cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, and its inhibition by 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile leads to the suppression of cytokine production by immune cells.
生化和生理效应
8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has been shown to have potent anti-tumor, anti-inflammatory, and immunomodulatory effects in preclinical models. In vitro studies have shown that 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile inhibits the proliferation and survival of various cancer cell lines, including lymphoma, leukemia, and solid tumors. In vivo studies have demonstrated that 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile suppresses tumor growth and prolongs survival in various mouse models of cancer. 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has also been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in preclinical models of inflammatory disorders. In addition, 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has been shown to modulate the function of various immune cells, including B-cells, T-cells, and dendritic cells, leading to the suppression of immune responses.
实验室实验的优点和局限性
The advantages of 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile for lab experiments include its potency, selectivity, and low toxicity. 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has been shown to have nanomolar potency against its target kinases, with selectivity over other kinases. In addition, 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has been shown to have low toxicity in preclinical studies, with no significant adverse effects on body weight, hematological parameters, or organ function. The limitations of 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile for lab experiments include its limited solubility and stability. 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile is poorly soluble in water and requires the use of organic solvents for in vitro studies. In addition, 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile is sensitive to oxidation and requires careful handling and storage to maintain its potency.
未来方向
For 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile include the evaluation of its efficacy and safety in clinical trials for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. In addition, future studies could focus on the identification of biomarkers that predict response to 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile and the development of combination therapies that enhance its efficacy. Furthermore, future studies could investigate the role of 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile in the regulation of immune cell function and cytokine production in various disease settings. Finally, future studies could focus on the optimization of the synthesis method and the development of analogs with improved potency, solubility, and stability.
科学研究应用
8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has been extensively studied in preclinical models of cancer, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile inhibits the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell function and cytokine production. In vivo studies have demonstrated that 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has potent anti-tumor activity in various mouse models of cancer, including lymphoma, leukemia, and solid tumors. 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as asthma and colitis.
属性
CAS 编号 |
129909-32-6 |
|---|---|
产品名称 |
8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile |
分子式 |
C14H17N5 |
分子量 |
255.32 g/mol |
IUPAC 名称 |
3-tert-butyl-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-10-carbonitrile |
InChI |
InChI=1S/C14H17N5/c1-9-11-5-6-18(14(2,3)4)13(11)19-12(17-9)10(7-15)8-16-19/h8H,5-6H2,1-4H3 |
InChI 键 |
HTAVCQFFXDQIBD-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=NN2C3=C1CCN3C(C)(C)C)C#N |
规范 SMILES |
CC1=NC2=C(C=NN2C3=C1CCN3C(C)(C)C)C#N |
其他 CAS 编号 |
129909-32-6 |
同义词 |
8-tert-butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile LP 805 LP-805 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


